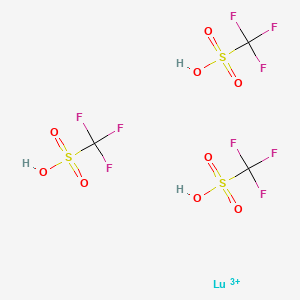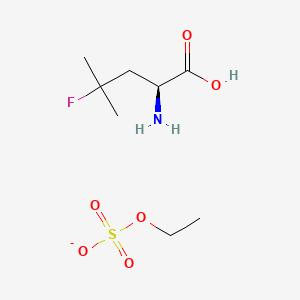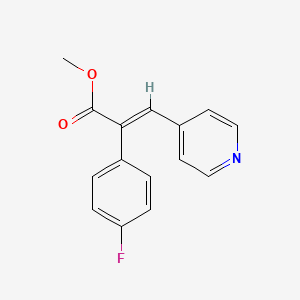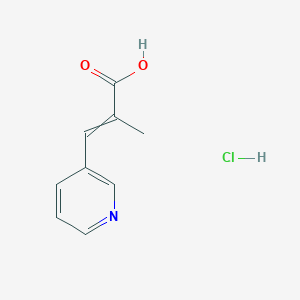
lutetium(3+);trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium(3+);trifluoromethanesulfonic acid, also known as lutetium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Lu. It is a salt formed by the combination of lutetium ions (Lu3+) and trifluoromethanesulfonic acid (CF3SO3H). This compound is known for its high reactivity and is commonly used as a catalyst in various chemical reactions .
Méthodes De Préparation
Lutetium(III) trifluoromethanesulfonate can be synthesized through the reaction of lutetium metal with trifluoromethanesulfonic acid. The reaction typically involves dissolving lutetium metal in trifluoromethanesulfonic acid under controlled conditions to form the desired salt. The reaction conditions, such as temperature and concentration, are carefully monitored to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
Lutetium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form lutetium(II) compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Applications De Recherche Scientifique
Lutetium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in aldol reactions and enantioselective Diels-Alder reactions
Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials, particularly in the field of polymer chemistry
Mécanisme D'action
The mechanism by which lutetium(III) trifluoromethanesulfonate exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Lutetium(III) trifluoromethanesulfonate can be compared with other similar compounds, such as:
Yttrium(III) trifluoromethanesulfonate: Similar in structure and reactivity, but with yttrium instead of lutetium.
Scandium(III) trifluoromethanesulfonate: Another similar compound with scandium as the central metal ion.
Lanthanum(III) trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
The uniqueness of lutetium(III) trifluoromethanesulfonate lies in its specific reactivity and catalytic properties, which make it particularly useful in certain chemical reactions and industrial applications .
Propriétés
Formule moléculaire |
C3H3F9LuO9S3+3 |
|---|---|
Poids moléculaire |
625.2 g/mol |
Nom IUPAC |
lutetium(3+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3 |
Clé InChI |
NRMNRSCGHRWJAK-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)



![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)

![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)


![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)

